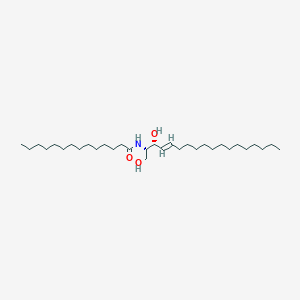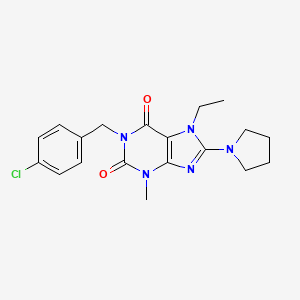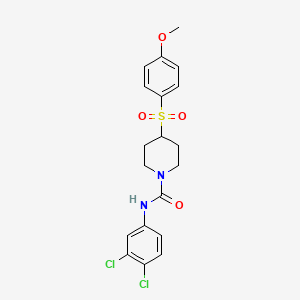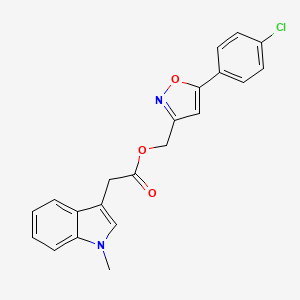amine hydrochloride CAS No. 1049773-78-5](/img/structure/B2986128.png)
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is 1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15 (13-17 (16)20-6-2)14-18-10-7-11-19 (3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is a powder at room temperature . The molecular weight of the compound is 287.83. More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is currently unknown
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride for lab experiments is its ability to selectively target dopaminergic and noradrenergic neurons, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of this compound is its potential for abuse, as it is structurally similar to amphetamine and can produce similar effects.
Orientations Futures
There are several future directions for the study of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride, including its potential as a therapeutic agent for the treatment of Parkinson's disease and ADHD. This compound may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride can be synthesized using a multi-step process that involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride, and finally, reductive amination with n-propylamine. The resulting product is then converted to the hydrochloride salt form using hydrochloric acid.
Applications De Recherche Scientifique
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride has been studied extensively in scientific research for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. This makes this compound a potential candidate for the treatment of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGHDJGUGZRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)


![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)


